molecular formula C17H16N4O B11460417 6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11460417
M. Wt: 292.33 g/mol
InChI Key: CBGMJNZOYFOSKA-UHFFFAOYSA-N
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Description

6-Benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a benzyl group at position 6 and a 3-methylphenylamino substituent at position 3. Triazinones are heterocyclic compounds with diverse applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

6-benzyl-3-(3-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H16N4O/c1-12-6-5-9-14(10-12)18-17-19-16(22)15(20-21-17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,18,19,21,22)

InChI Key

CBGMJNZOYFOSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 3-methylphenyl isocyanate to form an intermediate, which then undergoes cyclization with cyanuric chloride to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted triazine compounds with new functional groups replacing the original substituents.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is its potential anticancer activity. Research indicates that triazine derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antibacterial Properties

In addition to anticancer properties, this compound may exhibit antibacterial activity. Similar triazine derivatives have been reported to possess moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Research

A study investigating the anticancer properties of triazine derivatives highlighted that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines. The research utilized various assays to assess cell viability and apoptosis induction. Results demonstrated that these compounds could effectively reduce cell proliferation in a dose-dependent manner .

Case Study 2: Antibacterial Activity Assessment

Another study focused on the antibacterial properties of triazine derivatives found that certain compounds showed promising results against resistant strains of bacteria. The study employed standard microbiological techniques to evaluate the minimum inhibitory concentration (MIC) and bactericidal activity. The findings suggested that modifications in the triazine structure could enhance antibacterial efficacy .

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and its substituents play a crucial role in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Substituent Position Isomerism: Metamitron vs. Isometamitron

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and isometamitron (4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one) are positional isomers differing in the placement of methyl and phenyl groups. Key differences include:

  • Hydrogen Bonding : Metamitron exhibits a rare bifurcated N–H···N,N hydrogen bond, while isometamitron forms conventional N–H···O/N bonds. This impacts crystal packing and solubility .
  • Bond Lengths : The N–N bond in metamitron is elongated (~1.3 Å) compared to the C=N bond (~1.7 Å), reflecting reduced conjugation in the triazine ring .
  • Applications: Metamitron is a herbicide, while isometamitron’s bioactivity is less documented, highlighting how minor structural changes alter functionality .

Mercapto vs. Amino Substituents

  • 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one: This compound, synthesized from pyruvic acid and thiocarbohydrazide , features a reactive thiol (-SH) group at position 3. The mercapto group facilitates alkylation reactions to form 3-alkylthio derivatives, which are herbicidal . In contrast, the main compound’s 3-methylphenylamino group lacks this reactivity but may enhance lipophilicity and target binding .
  • 6-tert-Butyl-3-mercapto-4-amino-1,2,4-triazin-5(4H)-one: The bulky tert-butyl group at position 6 reduces solubility but improves stability, demonstrating how substituent bulkiness modulates physicochemical properties .

Methylthio Derivatives

  • 4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (AMMSTO): The methylthio (-SMe) group at position 3 is electron-withdrawing, altering electronic distribution compared to the electron-donating 3-methylphenylamino group in the main compound. This affects redox behavior and interaction with biological targets .

Aromatic vs. Aliphatic Substituents

  • 4-[(E)-[4-(Diethylamino)benzylidene]amino]-6-methyl-3-thioxo-triazin-5-one: The conjugated benzylidene group increases planarity, influencing UV-Vis absorption and photostability, unlike the non-conjugated benzyl group in the main compound .

Physicochemical and Functional Comparisons

Compound Substituents Key Properties Applications References
6-Benzyl-3-[(3-methylphenyl)amino]-triazinone 6-benzyl, 3-(3-methylphenylamino) High lipophilicity, potential bioactivity Pharmaceutical research N/A
Metamitron 3-methyl, 6-phenyl Bifurcated H-bonds, herbicidal activity Agrochemical (herbicide)
4-Amino-3-mercapto-6-methyl-triazinone 3-SH, 6-methyl Reactive thiol, alkylation-prone Herbicide precursor
6-tert-Butyl-3-mercapto-4-amino-triazinone 6-tert-butyl, 3-SH High stability, low solubility Herbicide development
4-Amino-6-methyl-3-(methylthio)-triazinone 3-SMe, 6-methyl Electron-withdrawing, redox-active Synthetic intermediate

Biological Activity

6-benzyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4OC_{18}H_{18}N_4O with a molecular weight of approximately 306.4 g/mol. The structural features that contribute to its biological activity include the triazine ring and the benzyl and methylphenyl substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of triazine derivatives in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that compounds with similar structures exhibited IC50 values below 10 µM, suggesting potent anticancer activity .

Antimicrobial Activity

Triazines have also been investigated for their antimicrobial properties. Compounds featuring similar substituents have demonstrated effectiveness against a range of bacterial strains.

  • Case Study : A series of triazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL, indicating promising antibacterial activity .

Anticonvulsant Activity

The anticonvulsant properties of triazines are another area of interest. Research indicates that modifications in the triazine structure can enhance anticonvulsant effects.

  • Research Findings : In animal models, certain triazine derivatives reduced seizure frequency and severity significantly compared to control groups. The mechanism is believed to involve modulation of GABAergic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methyl or methoxy) on the phenyl rings enhances biological activity.
  • Ring Modifications : Variations in the triazine core can significantly influence potency; for instance, substituting different groups at positions 3 and 5 can alter pharmacodynamics.
  • Hydrophobic Interactions : The spatial arrangement of substituents affects binding affinity to biological targets, particularly in anticancer applications .

Data Table: Biological Activities of Similar Triazine Derivatives

Compound NameActivity TypeIC50/MIC ValuesReference
Triazine AAnticancer< 10 µM
Triazine BAntimicrobial10-50 µg/mL
Triazine CAnticonvulsantSignificant reduction in seizure frequency

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